molecular formula C22H23N3O3S B2560921 (Z)-5-(3,4-dimethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one CAS No. 842977-41-7

(Z)-5-(3,4-dimethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2560921
CAS No.: 842977-41-7
M. Wt: 409.5
InChI Key: ROGZPEOXZROKIB-HKWRFOASSA-N
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Description

(Z)-5-(3,4-dimethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a synthetic thiazole derivative designed for advanced pharmacological research. This compound is structurally related to a class of molecules known for significant anti-inflammatory activity, particularly through the inhibition of key enzymes in the arachidonic acid pathway, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (LOX-5) . The (Z)-benzylidene-thiazol-4(5H)-one scaffold is a recognized pharmacophore, with studies showing that analogues incorporating this structure can act as dual COX-2/LOX inhibitors, potentially offering improved profiles over traditional non-steroidal anti-inflammatory drugs (NSAIDs) . The specific incorporation of the 4-phenylpiperazinyl moiety is intended to modulate the compound's physicochemical properties and may influence its binding affinity and selectivity towards enzymatic targets. Research on closely related (Z)-5-benzylidenethiazol-4(5H)-one derivatives has demonstrated their potential to interact with and inhibit tyrosinase, an enzyme critical in melanin synthesis, suggesting broader utility in dermatological research[a citation:2]. Furthermore, the 3,4-dimethoxyphenyl substituent is a common feature in bioactive molecules and may contribute to potent antioxidant effects, including reactive oxygen species (ROS) scavenging activity . This combination of structural features makes (Z)-5-(3,4-dimethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one a compelling candidate for in vitro investigations into inflammatory pathways, enzyme kinetics, and oxidative stress. Researchers can utilize this compound to probe complex signaling cascades such as the MAPK and JAK-STAT pathways, which are downstream of initial inflammatory triggers . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-27-18-9-8-16(14-19(18)28-2)15-20-21(26)23-22(29-20)25-12-10-24(11-13-25)17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGZPEOXZROKIB-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(3,4-dimethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution, where a piperazine derivative reacts with the thiazole intermediate.

    Formation of the Benzylidene Group: The final step involves the condensation of the thiazole-piperazine intermediate with 3,4-dimethoxybenzaldehyde under basic conditions to form the benzylidene group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the thiazole ring.

    Reduction: Reduction reactions could target the benzylidene group, converting it to a benzyl group.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Biological Activities

The compound has been investigated for several biological activities, including:

  • Antimicrobial Activity :
    • Thiazole derivatives have shown significant antimicrobial properties. Studies indicate that related compounds exhibit moderate to good activity against various bacterial strains, suggesting potential as antimicrobial agents.
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    5eE. coli12 µg/mL
    5kS. aureus10 µg/mL
    5gP. aeruginosa15 µg/mL
  • Antitumor Activity :
    • Research indicates that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function. This mechanism is crucial for their potential use as anticancer agents.
  • Neuroprotective Effects :
    • Compounds with similar structures have been studied for their neuroprotective properties, showing promise in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of this compound:

  • Synthesis and Characterization :
    • The synthesis typically involves multi-step reactions starting from readily available precursors. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure.
  • Cytotoxicity Studies :
    • In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, although further research is needed to fully understand its pharmacological profile.

Mechanism of Action

The mechanism of action of (Z)-5-(3,4-dimethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one would depend on its specific biological activity. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their function. The piperazine moiety may enhance binding affinity to certain targets, while the benzylidene group could influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

The 3,4-dimethoxybenzylidene group distinguishes this compound from analogues with halogenated, hydroxylated, or nitro-substituted benzylidene moieties (Table 1).

Compound ID Benzylidene Substituents Position 2 Substituent Key Properties/Activities Reference
Target Compound 3,4-Dimethoxy 4-Phenylpiperazin-1-yl Under investigation
6a () Unsubstituted (benzylidene) Phenylamino Marginal antitubercular activity
6c () 4-Fluoro Phenylamino Antitubercular activity
8 () 2,4-Dihydroxy Benzylamino Potent tyrosinase inhibition
5h () 3,4-Dimethoxy Thiomorpholin-1-yl Microwave synthesis (78% yield)

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) enhance solubility and may influence binding affinity compared to halogens (e.g., 6b: 4-chloro, 6c: 4-fluoro) .
  • Hydrogen-Bonding Capacity : Hydroxyl groups (e.g., compound 8) significantly boost tyrosinase inhibition via hydrogen bonding, whereas methoxy or halogen substituents lack this capability .

Variations at Position 2

The 4-phenylpiperazinyl group differentiates this compound from analogues with simpler amines or heterocycles (Table 2).

Position 2 Substituent Example Compound Activity Highlights Reference
4-Phenylpiperazin-1-yl Target Compound Potential CNS activity*
Phenylamino 6a–j () Antitubercular (MIC50: >50 µg/mL)
Benzylamino BABT derivatives () Tyrosinase inhibition (IC50: <1 µM)
Piperidin-1-yl 5a () Structural studies

Key Observations :

  • Piperazine vs.
  • Amino vs. Heterocyclic Substituents: Phenylamino or benzylamino groups (e.g., BABT derivatives) are associated with enzyme inhibition, while heterocycles like piperidine/morpholine are often used for structural optimization .

Antitubercular Activity

The 3,4-dimethoxy and 4-phenylpiperazinyl groups may enhance target binding, but direct antitubercular data for the target compound are pending.

Tyrosinase Inhibition

In contrast, BABT derivatives with hydroxylated benzylidene groups (e.g., compound 8, IC50: 0.45 µM) show 106-fold greater tyrosinase inhibition than kojic acid, whereas fluorine substituents (e.g., compound 3, IC50: >300 µM) drastically reduce activity . The target compound’s methoxy groups may limit tyrosinase interaction due to the absence of hydrogen-bond donors.

Antimicrobial and Anticancer Activity

Thiazol-4(5H)-ones with methylthio or oxadiazole substituents (e.g., compound 5f, ) display notable antifungal activity against Aspergillus oryzae and antibacterial effects against E. coli . The target compound’s phenylpiperazinyl group may modulate its antimicrobial profile, though further studies are needed.

Physicochemical Properties

Property Target Compound 6a () 8 ()
Molecular Weight 287.38 g/mol* 279.33 g/mol 353.38 g/mol
Melting Point Not reported 214–216°C Not reported
Aqueous Solubility Low (predicted) Low Moderate (hydroxyl groups)

*Calculated based on structural analogues in and .

Biological Activity

(Z)-5-(3,4-dimethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole and its derivatives are known for their roles in various pharmacological applications, particularly in anticancer, antioxidant, and antimicrobial activities. This article reviews the biological activity of this specific compound, synthesizing findings from recent studies and highlighting its potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

C20H22N2O3S\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

Biological Activity Overview

The biological activity of (Z)-5-(3,4-dimethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one has been evaluated through various assays focusing on its anticancer, antioxidant, and antimicrobial properties.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that related thiazole compounds demonstrated inhibitory concentrations (IC50) against MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The compound's mechanism includes the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)Reference
(Z)-5-(3,4-dimethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-oneMCF-7TBD
(Z)-5-(3,4-dimethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-oneHepG2TBD

Case Study : A recent investigation into the compound's effect on VEGFR-2 kinase activity revealed an IC50 value indicating its potential to inhibit tumor angiogenesis. This suggests that the compound may contribute to halting cancer progression by targeting key signaling pathways involved in tumor growth.

Antioxidant Activity

Thiazole derivatives have also shown promising antioxidant properties. The antioxidant activity is typically assessed using assays such as DPPH and TBARS. Compounds with structural modifications at specific positions have demonstrated enhanced activity.

CompoundAssay UsedEC50 (mM)Reference
(Z)-5-(3,4-dimethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-oneDPPHTBD
Related Thiazole DerivativeTBARS0.565 ± 0.051

Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives has been explored in various studies. The compound's structure suggests potential activity against bacterial and fungal strains.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced by substituents on the thiazole ring and the piperazine moiety. Modifications can enhance or diminish their pharmacological properties. For instance, the introduction of electron-donating or withdrawing groups can significantly affect the compound's reactivity and interaction with biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for (Z)-5-(3,4-dimethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with aldehydes (e.g., 3,4-dimethoxybenzaldehyde) in 1,4-dioxane using piperidine as a catalyst under reflux for 5 hours. Post-reaction, the product is precipitated in acidified ice/water and recrystallized from 1,4-dioxane . Alternative methods use glacial acetic acid and sodium acetate as catalysts, with reflux times adjusted to 7 hours for improved yield (85%) . Key factors affecting yield include solvent choice, catalyst type, and reaction duration. Purity is typically confirmed via TLC and recrystallization.

Q. How is the in vitro cytotoxicity of this compound assessed, and what cell lines are commonly used?

  • Methodological Answer : Cytotoxicity is evaluated using the sulforhodamine B (SRB) assay. Cell lines include human gastric (NUGC), colon (DLD-1), liver (HA22T, HEPG-2), breast (MCF-7), and nasopharyngeal (HONE-1) cancers, with normal fibroblast (WI-38) cells as controls. Cells are maintained in RPMI-1640 medium with 5% FBS and incubated at 37°C/5% CO₂. The compound is dissolved in DMSO (≤0.5% final concentration to avoid solvent toxicity), and IC₅₀ values are calculated after 48-hour exposure .

Q. What spectroscopic techniques are critical for confirming the Z-configuration of the benzylidene moiety?

  • Methodological Answer : The Z-configuration is confirmed via ¹H NMR, where the coupling constant (J) between the benzylidene proton and the thiazole ring proton is typically <12 Hz, indicative of a cis (Z) arrangement. Additional confirmation is achieved through NOESY experiments, which show spatial proximity between the benzylidene aromatic protons and the thiazole ring protons . X-ray crystallography (e.g., as used in structurally similar compounds ) provides definitive stereochemical evidence.

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxic activity data across different cancer cell lines?

  • Methodological Answer : Variability in cytotoxicity may arise from differences in cell line genetics (e.g., p53 status, drug efflux pumps) or experimental protocols. To address this:

  • Standardize assays : Use identical seeding densities (e.g., 1.5 × 10⁵ cells/mL) and exposure times.
  • Include reference controls : Compare results with standard agents like CHS-828 .
  • Validate mechanisms : Perform Western blotting for apoptosis markers (e.g., caspase-3) or cell cycle analysis to confirm mode of action.
  • Replicate studies : Use ≥3 biological replicates and statistical tools (e.g., ANOVA) to assess significance .

Q. What strategies are employed to elucidate the structure-activity relationship (SAR) of this compound's thiazolidinone core?

  • Methodological Answer : SAR studies involve systematic modifications:

  • Substituent variation : Replace the 3,4-dimethoxybenzylidene group with halogenated (e.g., 4-fluorobenzylidene ) or hydroxy-substituted analogs to assess electronic effects.
  • Scaffold hopping : Compare activity against thiazolidinedione or pyrazole derivatives .
  • Enzymatic assays : Test inhibition of targets like carbonic anhydrase (hCA I/II) to link structural features to bioactivity .
  • Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding interactions with cancer-related proteins (e.g., EGFR, tubulin) .

Q. How can the compound's stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC with UV detection (λ = 254 nm) .
  • Thermogravimetric analysis (TGA) : Determine thermal stability by heating from 25°C to 300°C at 10°C/min under nitrogen.
  • pH-solubility profile : Measure solubility in buffers (pH 1–10) using shake-flask methods to identify optimal storage conditions (e.g., dry, cool environments ).

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